

An In-depth Technical Guide to the Thermodynamic Properties of Dimethyl Oxalate

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key thermodynamic properties of **dimethyl oxalate**. The information is presented in a structured format to facilitate easy reference and comparison, with detailed experimental protocols for the cited methodologies.

Core Thermodynamic and Physical Properties

Dimethyl oxalate (C₄H₆O₄, CAS No: 553-90-2) is a diester of oxalic acid with a molecular weight of 118.088 g/mol .[1][2] It exists as a colorless to white crystalline solid at standard conditions.[1][3]

Quantitative Thermodynamic Data

The following tables summarize the critical thermodynamic parameters for **dimethyl oxalate**, compiled from various experimental studies.



Property	Value	Units	Notes and References
Enthalpy of Formation (Solid, 298.15 K)	-756.5 ± 0.3	kJ/mol	Determined by calorimetry.[4] Another study reports -756.73 ± 0.31 kJ/mol via hydrolysis.[2]
Enthalpy of Formation (Gas, 298.15 K)	-681.3 ± 0.6	kJ/mol	Calculated from the enthalpy of formation of the solid and the sublimation enthalpy. [4] A corrected molar value of -681.5 ± 0.8 kJ/mol has also been reported.[5]
Enthalpy of Combustion (Solid, 298.15 K)	-1675.2 ± 0.63	kJ/mol	Determined by bomb calorimetry.[2]
Enthalpy of Sublimation (298.15 K)	75.2 ± 0.5	kJ/mol	A mean value obtained from calorimetric and head space analysis, correlation gas chromatography, and fusion enthalpy measurements.[4][5]
Enthalpy of Vaporization (384 K)	49.4 ± 0.2	kJ/mol	Determined from vapor pressure data. [4]
Enthalpy of Fusion	21.3 ± 0.4	kJ/mol	Measured using Differential Scanning Calorimetry (DSC).[4]



Liquid Heat Capacity	Cp(I) = 0.212 +	J/(kmol⋅K)	Where t is in Celsius.
(283.15 - 323.15 K)	0.0044t		[6]

Physical Properties

Property	Value	Units	Reference(s)
Melting Point	53 - 55	°C	[1]
Boiling Point	166 - 167	°C	[1]
Vapor Pressure	1.140	mmHg at 25 °C	[3]
3	hPa at 20 °C	[1]	
Density	1.148	g/cm³ at 54 °C	[7]

Vapor Pressure Data (Antoine Equation)

The vapor pressure of **dimethyl oxalate** can be described by the Antoine equation: $log_{10}(P) = A - (B / (T + C))$, where P is the vapor pressure in bar and T is the temperature in Kelvin.

Temperature Range (K)	Α	В	С	Reference
293 to 436.5	5.04585	1994.334	-41.204	[8][9]

Experimental Protocols

Detailed methodologies for determining the key thermodynamic properties of **dimethyl oxalate** are outlined below. These protocols are synthesized from established procedures for solid organic compounds.

Determination of Enthalpy of Combustion via Bomb Calorimetry

The standard enthalpy of combustion is determined using a bomb calorimeter, which measures the heat released during complete combustion under constant volume conditions.



Methodology:

- Sample Preparation:
 - A pellet of approximately 1 gram of high-purity dimethyl oxalate is accurately weighed.
 [10]
 - The pellet is placed in a quartz crucible within the bomb calorimeter.[6]
 - A known length of fuse wire is attached to the electrodes, making contact with the sample pellet.[10][11]
- · Bomb Assembly and Charging:
 - The bomb is sealed and flushed with pure oxygen to purge any atmospheric nitrogen.[10]
 - The bomb is then filled with pure oxygen to a pressure of approximately 25-30 atm.[6][10]
 [11]
- Calorimeter Setup:
 - The sealed bomb is placed in the calorimeter bucket, which is filled with a precise mass (e.g., 2000 g) of distilled water.[11][12]
 - The calorimeter lid, equipped with a stirrer and a high-precision thermometer, is secured.
- · Combustion and Data Acquisition:
 - The system is allowed to reach thermal equilibrium, and the initial temperature is recorded.
 - The sample is ignited by passing an electric current through the fuse wire.
 - The temperature of the water is recorded at regular intervals until a stable maximum temperature is reached.[11]
- Calculation:

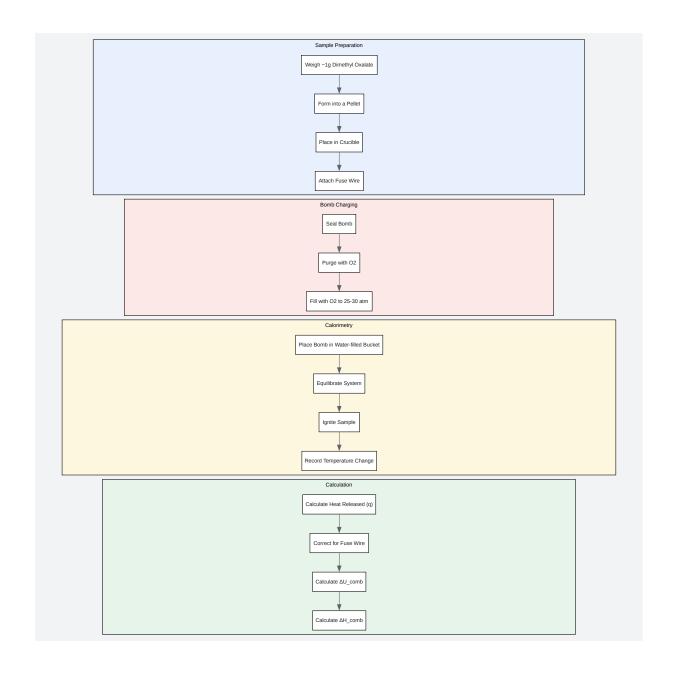
Foundational & Exploratory





- The heat capacity of the calorimeter system is first determined by combusting a standard substance with a known heat of combustion, such as benzoic acid.[13]
- The heat released by the combustion of **dimethyl oxalate** is calculated from the observed temperature change and the heat capacity of the calorimeter.
- o Corrections are made for the heat of combustion of the fuse wire.[13]
- The enthalpy of combustion at constant volume (ΔU) is converted to the enthalpy of combustion at constant pressure (ΔH) using the ideal gas law.[12]





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Workflow for Bomb Calorimetry.

Determination of Enthalpy of Fusion via Differential Scanning Calorimetry (DSC)

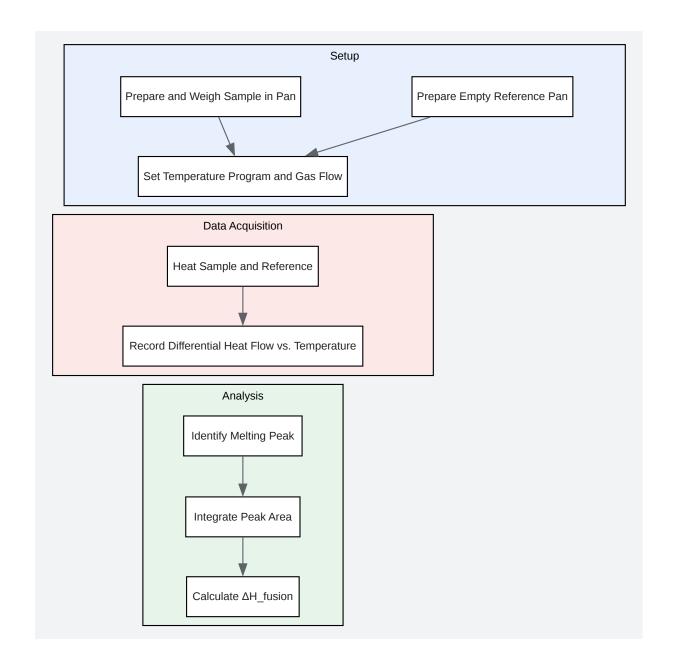


DSC measures the difference in heat flow between a sample and a reference as a function of temperature, allowing for the determination of the enthalpy of phase transitions.

Methodology:

- Sample Preparation:
 - A small, accurately weighed sample of dimethyl oxalate (typically 1-5 mg) is placed in an aluminum DSC pan.
 - The pan is hermetically sealed.
- Instrument Setup:
 - An empty, sealed aluminum pan is used as a reference.
 - The instrument is purged with an inert gas (e.g., nitrogen) to provide a stable atmosphere.
 - A temperature program is set, typically involving a heating ramp (e.g., 10 °C/min) that encompasses the melting point of dimethyl oxalate.
- Data Acquisition:
 - The sample and reference are heated according to the temperature program.
 - The differential heat flow between the sample and the reference is recorded as a function of temperature.
- Data Analysis:
 - The resulting thermogram will show an endothermic peak corresponding to the melting of dimethyl oxalate.
 - \circ The area under this peak is integrated to determine the enthalpy of fusion (Δ Hfus).
 - The instrument is calibrated using a standard with a known melting point and enthalpy of fusion, such as indium.[4]





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Workflow for Differential Scanning Calorimetry.

Determination of Enthalpy of Vaporization via Correlation Gas Chromatography



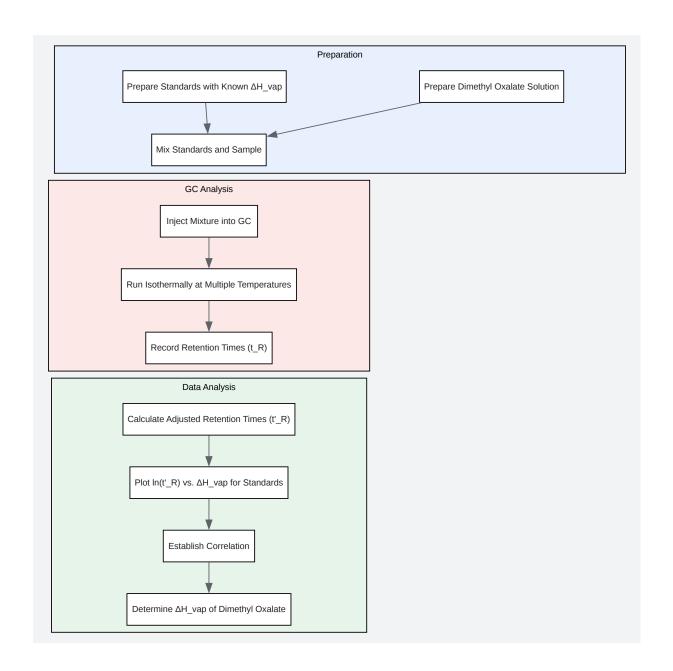
Correlation gas chromatography is a technique used to determine the vaporization enthalpy of a compound by relating its retention time to the known vaporization enthalpies of a series of standards.

Methodology:

- Standard and Sample Preparation:
 - A series of standard compounds with well-established vaporization enthalpies (e.g., nalkanes) are selected.
 - A solution containing the standards and dimethyl oxalate is prepared in a suitable solvent.
- Gas Chromatography (GC) Setup:
 - A gas chromatograph equipped with a capillary column (e.g., DB-5MS) is used.[4]
 - The instrument is operated isothermally at several different temperatures.
 - Helium is typically used as the carrier gas.[4][14]
- Data Acquisition:
 - The mixed solution is injected into the GC at each isothermal temperature.
 - The retention times for each standard and for **dimethyl oxalate** are recorded.
 - The retention time of a non-retained compound (e.g., methane or the solvent) is also measured to calculate the adjusted retention times.[14]
- Data Analysis:
 - A correlation is established between the natural logarithm of the adjusted retention times
 of the standards and their known vaporization enthalpies at each temperature.
 - The vaporization enthalpy of dimethyl oxalate is then determined from its retention time using this correlation.



 By performing the experiment at multiple temperatures, the temperature dependence of the vaporization enthalpy can also be investigated.



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Workflow for Correlation Gas Chromatography.



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